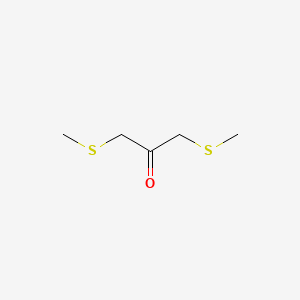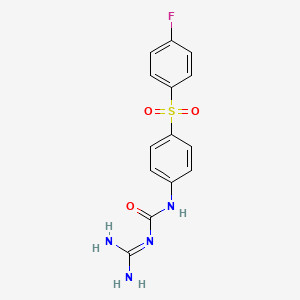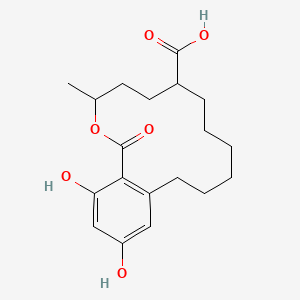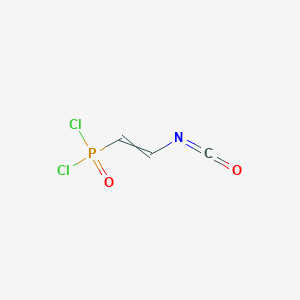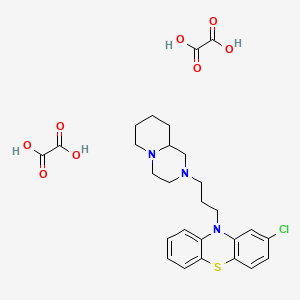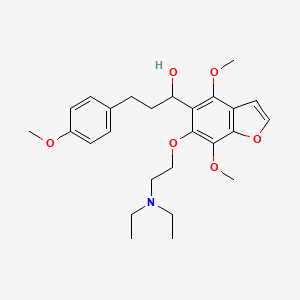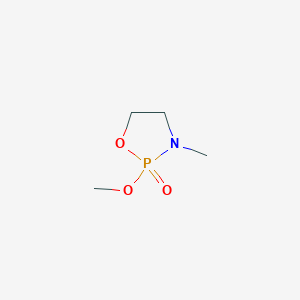![molecular formula C18H14 B14675580 (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene CAS No. 35377-19-6](/img/structure/B14675580.png)
(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene: is an organic compound that belongs to the class of indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a phenylprop-2-enylidene substituent at the 1-position of the indene ring system. The compound’s structure is characterized by its conjugated double bonds, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene can be achieved through various synthetic routes. One common method involves the condensation of indene with cinnamaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: In chemistry, (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it versatile in different chemical environments.
類似化合物との比較
Indene: The parent compound of (1Z)-1-[(E)-3-phenylprop-2-enylidene]indene, which lacks the phenylprop-2-enylidene substituent.
Cinnamaldehyde: A related compound that serves as a precursor in the synthesis of this compound.
Styrene: Another related compound with a similar phenyl group but different reactivity due to the presence of a vinyl group.
Uniqueness: The uniqueness of this compound lies in its conjugated double bonds and the presence of both indene and phenylprop-2-enylidene moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
35377-19-6 |
|---|---|
分子式 |
C18H14 |
分子量 |
230.3 g/mol |
IUPAC名 |
(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)9-6-11-17-14-13-16-10-4-5-12-18(16)17/h1-14H/b9-6+,17-11- |
InChIキー |
QTFSQZCFWXRSKD-GIBFOZDASA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C=CC3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)C=CC=C2C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


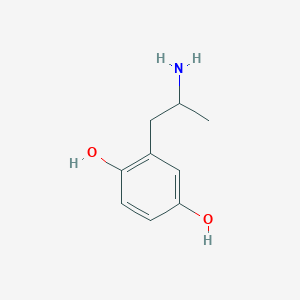
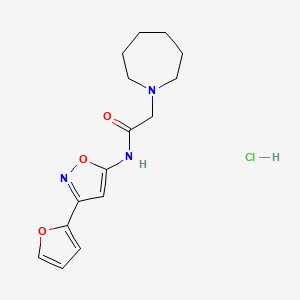
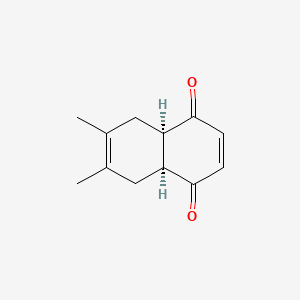
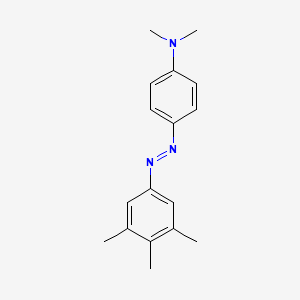
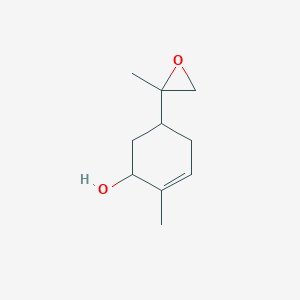
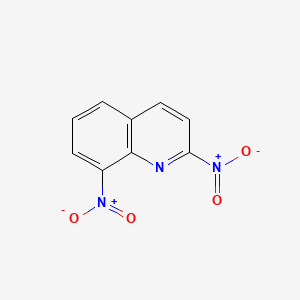
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
